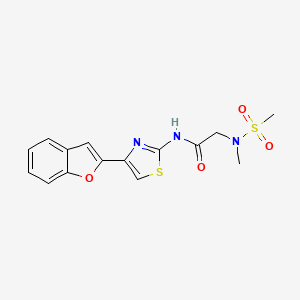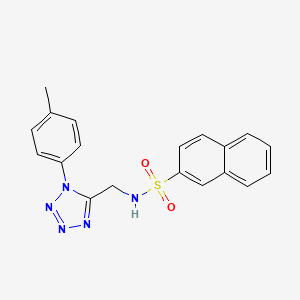![molecular formula C18H24N4O2 B2572084 叔丁基N-[1-(喹唑啉-4-基)哌啶-4-基]氨基甲酸酯 CAS No. 853680-03-2](/img/structure/B2572084.png)
叔丁基N-[1-(喹唑啉-4-基)哌啶-4-基]氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain types of cancer.
科学研究应用
Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on TYK2 and JAK1 kinases, which are involved in various cellular signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, and certain types of cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
准备方法
The synthesis of tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial production methods often involve similar steps but are optimized for scale, yield, and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
化学反应分析
Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate involves the inhibition of TYK2 and JAK1 kinases. These kinases play crucial roles in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, the compound can modulate immune responses and reduce inflammation, making it a promising candidate for the treatment of autoimmune diseases and cancer.
相似化合物的比较
Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate is unique due to its selective inhibition of TYK2 and JAK1 kinases. Similar compounds include:
Tofacitinib: A JAK1 and JAK3 inhibitor used in the treatment of rheumatoid arthritis.
Baricitinib: A JAK1 and JAK2 inhibitor used for the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.
Compared to these compounds, tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate offers a more selective inhibition profile, potentially leading to fewer side effects and improved therapeutic outcomes.
属性
IUPAC Name |
tert-butyl N-(1-quinazolin-4-ylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)21-13-8-10-22(11-9-13)16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNRHHGCZIUQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
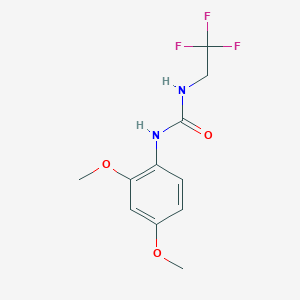
![4-Amino-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2572002.png)

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2572004.png)
![Methyl 3-[(2-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2572007.png)
![2-chloro-6-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2572008.png)
![3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2572009.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2572011.png)
![3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile](/img/structure/B2572012.png)
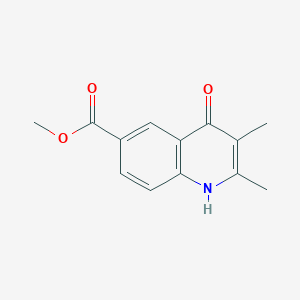
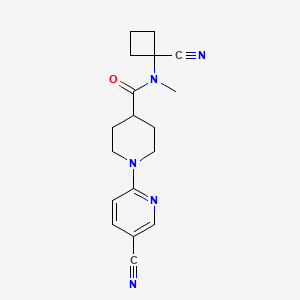
![3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2572020.png)
